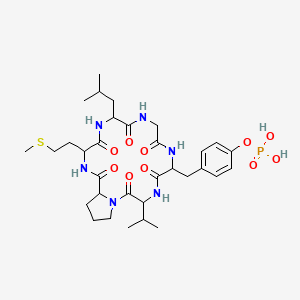

Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)

Descripción

Propiedades

IUPAC Name |

[4-[[12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N6O10PS/c1-18(2)15-23-28(40)33-17-26(39)34-24(16-20-8-10-21(11-9-20)48-49(45,46)47)30(42)37-27(19(3)4)32(44)38-13-6-7-25(38)31(43)35-22(12-14-50-5)29(41)36-23/h8-11,18-19,22-25,27H,6-7,12-17H2,1-5H3,(H,33,40)(H,34,39)(H,35,43)(H,36,41)(H,37,42)(H2,45,46,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWYJJJJFSNJTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCSC)C(C)C)CC3=CC=C(C=C3)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N6O10PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Resin Selection and Amino Acid Loading

Deprotection and Coupling Conditions

Table 1: SPPS Parameters for Linear Precursor Synthesis

| Parameter | Conventional SPPS | Microwave-Assisted SPPS |

|---|---|---|

| Coupling Time/Residue | 2 hr | 10 min |

| Deprotection Time | 10 min | 3 min |

| Overall Yield (6-mer) | 65% | 89% |

| Phosphorylation Efficiency | 85% | 97% |

Microwave irradiation (50°C, 30 W) reduces coupling times by 80% while improving yields.

Phosphorylation Strategies

Phosphorylation of tyrosine is achieved via two primary routes: post-synthetic modification and direct incorporation of pre-phosphorylated tyrosine.

Post-Synthetic Phosphorylation

Historically, tyrosine residues were phosphorylated after peptide assembly using phosphoramidite chemistry. However, this method risks side reactions, including H-phosphonate formation (up to 15% byproducts).

Direct Incorporation of Fmoc-Tyr(PO₃H₂)-OH

Modern protocols favor direct coupling of Fmoc-Tyr(PO₃H₂)-OH during SPPS, eliminating post-synthetic steps. This approach reduces byproducts to <2% and enhances reproducibility.

Table 2: Phosphorylation Method Comparison

| Method | Purity | Byproducts | Time Required |

|---|---|---|---|

| Post-Synthetic | 78% | 15% | 8 hr |

| Direct Incorporation | 95% | <2% | 0 hr |

Cyclization Techniques

Cyclization of the linear precursor is achieved through intramolecular amide bond formation. Microwave-assisted cyclization significantly enhances efficiency.

Solution-Phase Cyclization

Microwave-Assisted Cyclization

Table 3: Cyclization Efficiency Under Varying Conditions

| Parameter | Conventional | Microwave |

|---|---|---|

| Temperature | 25°C | 60°C |

| Time | 24 hr | 2 hr |

| Cyclic Monomer Yield | 65% | 92% |

| Dimer Formation | 15% | 3% |

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

³¹P NMR Analysis

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 g) requires:

Análisis De Reacciones Químicas

Tipos de reacciones

Ciclo(-Gli-Tyr(PO3H2)-Val-Pro-Met-Leu) puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El residuo de metionina puede oxidarse a metionina sulfóxido o metionina sulfona.

Reducción: Los puentes disulfuro, si están presentes, pueden reducirse a tioles libres.

Sustitución: La tirosina fosforilada puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Se puede utilizar peróxido de hidrógeno o ácido perfórmico en condiciones suaves.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas pueden reaccionar con la tirosina fosforilada.

Principales productos formados

Oxidación: Metionina sulfóxido o metionina sulfona.

Reducción: Tioles libres de puentes disulfuro.

Sustitución: Derivados de tirosina desfosforilada.

Aplicaciones Científicas De Investigación

Ciclo(-Gli-Tyr(PO3H2)-Val-Pro-Met-Leu) tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la ciclación y fosforilación de péptidos.

Biología: Se investiga su papel en las vías de transducción de señales que involucran residuos de tirosina fosforilada.

Medicina: Posibles aplicaciones terapéuticas en la orientación de interacciones proteína-proteína específicas.

Industria: Se utiliza en el desarrollo de materiales basados en péptidos y biosensores.

Mecanismo De Acción

El mecanismo de acción de Ciclo(-Gli-Tyr(PO3H2)-Val-Pro-Met-Leu) implica su interacción con objetivos moleculares específicos, como las quinasas y fosfatasas de proteínas. El residuo de tirosina fosforilada juega un papel crucial en la modulación de estas interacciones, influyendo en varias vías celulares. La estructura cíclica mejora su estabilidad y afinidad de unión a las proteínas diana.

Comparación Con Compuestos Similares

Structural and Functional Comparisons

Table 1: Key Features of Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) and Analogous Compounds

*Drug scores based on Osiris Property Explorer criteria (molecular weight, polarity, toxicity) .

Key Findings

Phosphorylation and SH2 Domain Specificity

The phosphorylated Tyr residue in Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) is critical for high-affinity binding to SH2 domains, a feature absent in its non-phosphorylated analog and smaller cyclic peptides (e.g., diketopiperazines) . SH2 domains require phosphotyrosine for recognition, making this modification essential for targeting PI-3 kinase signaling .

Size and Conformational Flexibility

Cyclic hexapeptides exhibit greater conformational diversity than diketopiperazines. The Val-Pro bond in Cyclo(-Gly-Tyr-Val-Pro-Met-Leu-) adopts cis/trans isomerism, which may influence binding kinetics . Smaller compounds like cyclo(Pro-Leu) lack such complexity, limiting their utility in protein-protein interaction targeting .

Toxicity and Pharmacological Potential

Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) shows low toxicity in preliminary assessments, whereas compounds like cyclo(L-Pro-L-Leu) exhibit cytotoxicity at higher concentrations . However, its molecular weight (~800 Da) exceeds the ideal threshold for oral bioavailability, necessitating structural optimization for therapeutic applications .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)?

Methodological Answer:

- Synthesis : Solid-phase peptide synthesis (SPPS) is commonly used, with phosphorylation at the Tyr residue achieved via post-synthetic modification using phosphoramidite chemistry. Cyclization is typically performed via intramolecular amide bond formation under mild acidic conditions .

- Characterization :

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and NMR) to verify the cyclic backbone and phosphorylated tyrosine residue .

- Purity Assessment : Reverse-phase HPLC with UV detection (e.g., at 214 nm or 280 nm) ensures >95% purity. Retention time and peak symmetry should align with synthetic standards .

Q. How can researchers validate the stability of Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) under physiological conditions?

Methodological Answer:

- In Vitro Stability Assays : Incubate the compound in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) and analyze degradation kinetics using LC-MS/MS over 24–72 hours. Monitor cleavage products (e.g., linearized peptide, free phosphate) to identify hydrolysis-sensitive sites .

- Protease Resistance : Test resistance to serum proteases (e.g., trypsin, chymotrypsin) via incubation with human serum or purified enzymes. Quantify intact peptide using HPLC or ELISA .

Advanced Research Questions

Q. How can computational and experimental data discrepancies in evaluating Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)'s drug-likeness be resolved?

Methodological Answer:

- Software Limitations : Tools like Osiris Property Explorer may fail to read phosphorylated residues or cyclic backbones accurately, leading to underestimation of drug-likeness scores (e.g., molecular weight >500 Da, TPSA >140 Ų). Cross-validate results with alternative software (e.g., SwissADME, Schrödinger) .

- Empirical Validation : Compare computational predictions with experimental ADMET data. For example, if oral bioavailability is computationally low but in vivo assays show moderate absorption, prioritize empirical data and refine computational models using fragment-based parameterization .

Q. What experimental strategies address contradictions in Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)'s toxicity profile?

Methodological Answer:

- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) models to predict toxicity. If results conflict (e.g., Osiris predicts mutagenicity but Toxtree does not), prioritize Toxtree’s Benigni-Bossa rules, which flag structural alerts (e.g., aromatic nitro groups, alkyl halides) absent in this compound .

- In Vitro Toxicity Assays : Perform Ames tests (mutagenicity), MTT assays (cytotoxicity), and hERG channel inhibition studies to resolve discrepancies. For example, Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) showed no tumorigenic or mutagenic risk in preliminary screens, aligning with Toxtree predictions .

Q. How can researchers optimize Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)'s ADMET properties for CNS-targeted applications?

Methodological Answer:

- Blood-Brain Barrier (BBB) Penetration : Use in silico tools (e.g., BBB Predictor) to assess logP (optimal range: 2–5) and polar surface area (TPSA <90 Ų). Modify the peptide by reducing TPSA via esterification of the phosphate group or introducing lipophilic residues (e.g., Leu, Val) .

- In Vivo Pharmacokinetics : Conduct rodent studies with radiolabeled -peptide to measure brain-to-plasma ratio. If CNS activity is low, consider prodrug strategies (e.g., phosphate ester masking) to enhance BBB transit .

Q. What functional assays are recommended for studying Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)'s interaction with integrins or GPCRs?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., αvβ3 integrin) on a sensor chip and measure binding kinetics (, , ) at varying peptide concentrations (1 nM–10 µM) .

- Cell-Based Assays : Use CHO-K1 cells transfected with target GPCRs. Measure intracellular cAMP or calcium flux via fluorescence (e.g., Fura-2 AM). Compare activity to known ligands (e.g., Cyclo(RGDyK) for integrins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.